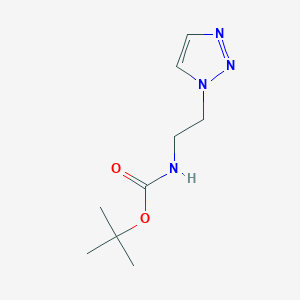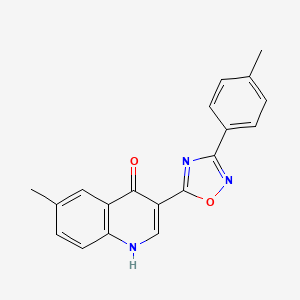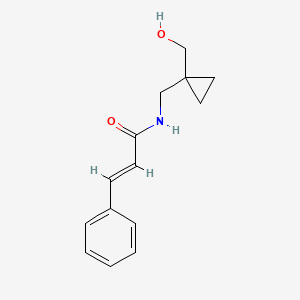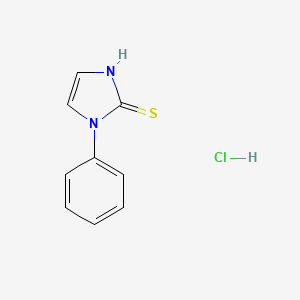
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate” is a chemical compound with the empirical formula C19H30N10O2 . It is also known as BTTAA . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Molecular Structure Analysis
The molecular weight of “Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate” is 430.51 . The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The compound is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is known for its reliability, specificity, and biocompatibility .科学的研究の応用
Antibiotic Synthesis
Ceftolozane: , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518 . Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. The synthetic route involves several steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine . Ceftolozane demonstrates strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Click Chemistry Applications
Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate contains a triazole ring, making it suitable for click chemistry reactions. Researchers have used copper-chelating azides to achieve fast, cell-compatible click chemistry within Escherichia coli cells. This biocompatible approach allows compartment-specific pH measurements .
Drug Discovery
Even though absent in nature, 1,2,3-triazoles find broad applications in drug discovery. Their unique structure contributes to their versatility. Researchers explore 1,2,3-triazoles for their potential as bioactive compounds, targeting specific biological pathways .
Building Blocks in Organic Synthesis
Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate serves as a building block in organic synthesis. For instance, it can be used to create novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives find applications in various fields .
Novel Indole and Quinoxaline Derivatives
Researchers have achieved the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems using tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate. This led to the synthesis of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds may have potential applications in materials science and beyond .
Glycoprotein Labeling
Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate can be employed in metabolic labeling studies. Researchers have used it for the labeling of fucosylated glycoproteins in specific bacterial species, providing insights into glycoprotein biosynthesis .
作用機序
Target of Action
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate, also known as BTTAA, is primarily used as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The primary target of BTTAA is the copper (I) ion, which plays a crucial role in the CuAAC reaction .
Mode of Action
BTTAA interacts with its target, the copper (I) ion, to catalyze the azide-alkyne cycloaddition reaction . This interaction accelerates the reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .
Biochemical Pathways
The primary biochemical pathway affected by BTTAA is the CuAAC reaction . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The CuAAC reaction, catalyzed by BTTAA, is used for biomolecular labeling .
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability .
Result of Action
The result of BTTAA’s action is the acceleration of the CuAAC reaction rates and suppression of cell cytotoxicity . This makes it a valuable tool in bioconjugation, enabling the attachment of various functional groups to biomolecules .
Action Environment
The action of BTTAA is influenced by environmental factors such as temperature and pH . It is typically stored at a temperature of 2-8°C
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-(triazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)10-4-6-13-7-5-11-12-13/h5,7H,4,6H2,1-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPCXLAOJFJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)
![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)
![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)
![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)


![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)
![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)
